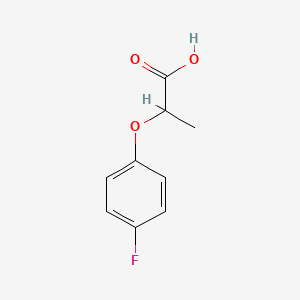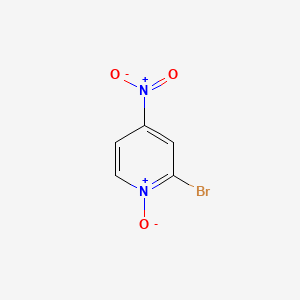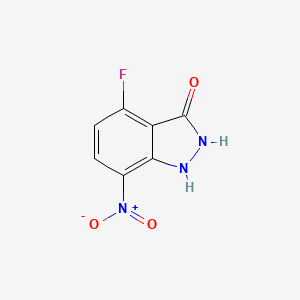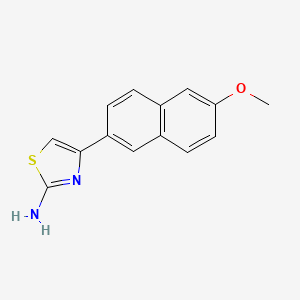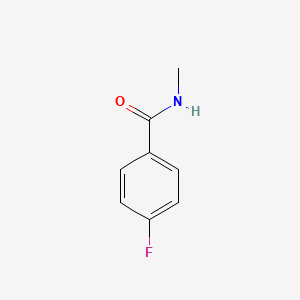
4-fluoro-N-methylbenzamide
概要
説明
4-Fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H8FNO. It is a derivative of benzamide, where a fluorine atom is substituted at the para position of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-methylbenzamide typically involves two main steps:
Fluorination of Benzamide: Benzamide undergoes a fluorination reaction to introduce a fluorine atom at the para position of the benzene ring, resulting in 4-fluorobenzamide.
N-Methylation: The 4-fluorobenzamide is then subjected to N-methylation under appropriate conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and controlled reaction environments to facilitate the fluorination and N-methylation processes efficiently.
化学反応の分析
Types of Reactions
4-Fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be replaced by other substituents under suitable conditions.
Reduction Reactions: The amide group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Various substituted derivatives of this compound.
Reduction: 4-fluoro-N-methylbenzylamine.
Oxidation: Oxidized forms of the amide group, potentially forming nitriles or carboxylic acids.
科学的研究の応用
4-Fluoro-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-fluoro-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong interactions with target sites.
類似化合物との比較
Similar Compounds
N-Methylbenzamide: Similar structure but lacks the fluorine atom.
4-Fluorobenzamide: Similar structure but lacks the N-methyl group.
4-Fluoro-N-ethylbenzamide: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
4-Fluoro-N-methylbenzamide is unique due to the presence of both the fluorine atom and the N-methyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the N-methyl group can affect its solubility and reactivity .
特性
IUPAC Name |
4-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHJUDHVYWCZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399053 | |
| Record name | 4-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-49-5 | |
| Record name | 4-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-fluoro-N-methylbenzamide in the development of enzalutamide?
A1: this compound serves as a crucial building block in synthesizing enzalutamide []. One of the research papers describes a method where this compound reacts with 2-amino-isobutyric acid under specific conditions to yield an intermediate compound. This intermediate is further processed to obtain enzalutamide, a medication used to treat prostate cancer.
Q2: How does the structure of a compound containing this compound influence its interaction with the human Anaplastic Lymphoma Kinase (ALK)?
A2: Research reveals the crystal structure of human ALK in complex with an inhibitor containing the this compound moiety []. While the abstract doesn't detail specific interactions, it highlights the importance of understanding these interactions for drug development. This structural information provides insights into how the inhibitor, incorporating the this compound group, binds to the ALK enzyme and potentially inhibits its activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)
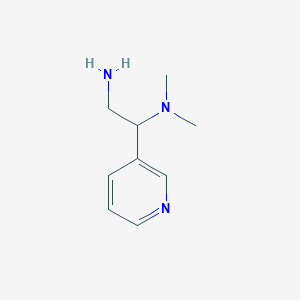
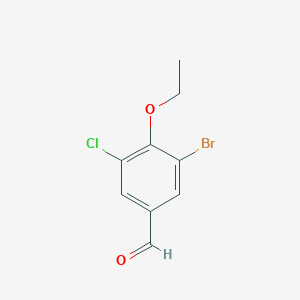
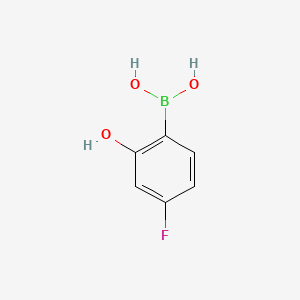
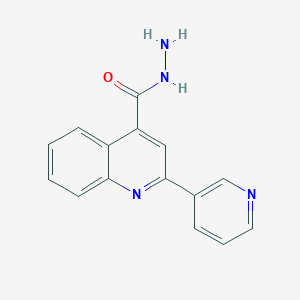
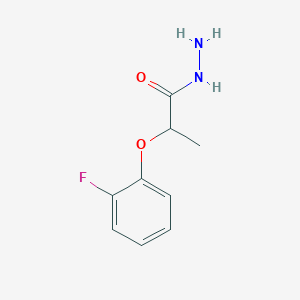
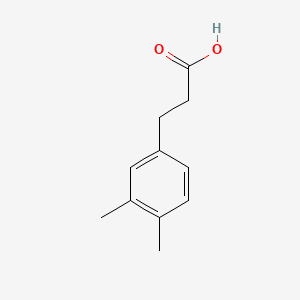
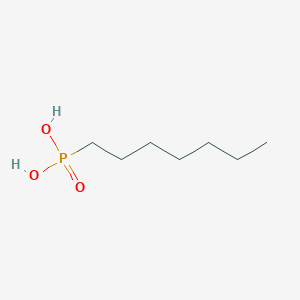
![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)
